Isatin hydrazone
Description
Historical Context of Isatin (B1672199) Derivatives in Chemical and Medicinal Sciences
Isatin, or 1H-indole-2,3-dione, is a naturally occurring heterocyclic compound first obtained by the oxidation of indigo. mdpi.comfrontiersin.org It is found in plants of the Isatis genus, secretions of certain animals, and is also present in mammalian tissues and fluids as a metabolic derivative of tryptophan. frontiersin.orgnih.gov The isatin core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets and the ease with which it can be chemically modified. mdpi.comnih.gov The high reactivity of the carbonyl group at the C3 position allows for the synthesis of a diverse range of derivatives, including Schiff bases, spirocycles, and hydrazones. mdpi.comnih.gov Historically, isatin and its derivatives have been investigated for a wide array of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities. nih.govasianpubs.orgsciepub.com
Overview of Hydrazone Chemistry in Modern Drug Discovery
Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group, typically formed by the condensation reaction of a ketone or aldehyde with a hydrazine (B178648) derivative. wikipedia.org The hydrazone moiety (-CO-NH-N=) is a significant pharmacophore in its own right. researchgate.net In modern drug discovery, hydrazones are valued for their synthetic flexibility and their ability to act as versatile linkers in molecular hybridization—a strategy that combines two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a new mechanism of action. researchgate.netphytojournal.com Hydrazones are known to possess a broad range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. phytojournal.comresearchgate.nettpcj.org Their ability to form stable coordination complexes with metal ions and their role as bioisosteres for other functional groups further enhance their utility in the design of new therapeutic agents. wikipedia.orgtpcj.org Hydrazone-based linkers are also utilized in antibody-drug conjugates (ADCs), where they remain stable in the bloodstream but are cleaved in the acidic environment of cancer cells, releasing the active drug. wikipedia.org
Rationale for Academic Research Focus on the Isatin Hydrazone Scaffold
The academic focus on the this compound scaffold stems from the synergistic potential of combining the isatin nucleus with the hydrazone linker. This molecular hybridization creates a new chemical entity with a unique three-dimensional structure and electronic properties, capable of interacting with biological targets in novel ways. The rationale is built on several key points:
Broad Spectrum of Activity : Isatin and hydrazones independently exhibit a wide range of pharmacological effects. Their combination in a single molecule has been shown to produce compounds with potent antimicrobial, anticancer, antiviral, antitubercular, antioxidant, and anticonvulsant activities. nih.govmdpi.com
Structural Versatility : The isatin ring can be substituted at various positions (notably N-1 and C-5), and the terminal nitrogen of the hydrazone linker can be attached to a wide array of aromatic or heterocyclic rings. nih.govresearchgate.net This allows for the creation of large libraries of compounds, facilitating extensive structure-activity relationship (SAR) studies.
Improved Pharmacological Profile : The hydrazone linker can modulate the physicochemical properties of the isatin core, such as lipophilicity and hydrogen bonding capacity, which can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netrhhz.net
Mechanism of Action : The this compound scaffold has been found to interact with multiple biological targets, including enzymes like cyclin-dependent kinases (CDKs), monoamine oxidases (MAOs), and various microbial enzymes, as well as interfering with processes like biofilm formation and viral replication. researchgate.netlongwood.edunih.gov
Scope and Objectives of Scholarly Investigations on this compound Compounds
Scholarly investigations into this compound compounds are primarily aimed at the design, synthesis, and biological evaluation of new derivatives as potential therapeutic agents. The main objectives of this research include:
Synthesis of Novel Derivatives : To develop efficient and versatile synthetic methodologies for producing new this compound analogs with diverse structural modifications. asianpubs.org
Biological Screening : To evaluate the synthesized compounds for a wide range of biological activities, including but not limited to:
Antimicrobial Activity : Testing against various strains of bacteria (including drug-resistant strains like MRSA) and fungi. nih.govnih.gov Research also explores the inhibition of biofilm formation, a key factor in chronic infections. longwood.edu
Anticancer Activity : Assessing cytotoxicity against various cancer cell lines (e.g., breast, lung, colon) and investigating the underlying mechanisms of action, such as the induction of apoptosis or inhibition of specific kinases. frontiersin.orgnih.govmdpi.com
Antiviral Activity : Screening for efficacy against a range of viruses, including HIV and coronaviruses. nih.gov
Antitubercular Activity : Evaluating inhibitory activity against Mycobacterium tuberculosis, including multi-drug resistant strains. rhhz.netwu.ac.thnih.gov
Antioxidant Activity : Measuring the radical scavenging ability of the compounds. asianpubs.orgnih.gov
Anticonvulsant Activity : Assessing the potential to protect against experimentally induced seizures. nih.govnih.gov
Structure-Activity Relationship (SAR) and QSAR Studies : To identify the key structural features responsible for the observed biological activity. researchgate.netmdpi.com This involves systematically modifying the structure (e.g., changing substituents on the isatin ring or the terminal aryl group) and observing the effect on potency. Quantitative Structure-Activity Relationship (QSAR) models are also developed to predict the activity of new compounds.
Mechanism of Action Studies : To elucidate how these compounds exert their biological effects at the molecular level, often using techniques like enzyme inhibition assays and molecular docking to identify specific protein targets. nih.govwu.ac.th
The ultimate goal of these scholarly investigations is to identify lead compounds with high potency and selectivity, which can then be further optimized for development into new drugs to address unmet medical needs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-diazenyl-1H-indol-3-ol |
InChI |
InChI=1S/C8H7N3O/c9-11-8-7(12)5-3-1-2-4-6(5)10-8/h1-4,9-10,12H |
InChI Key |
VUWSZYFGAPIFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N=N)O |
Origin of Product |
United States |
Synthetic Methodologies for Isatin Hydrazones and Their Derivatives
General Synthetic Routes to Isatin (B1672199) Hydrazone Frameworks
The fundamental structure of isatin hydrazone is typically assembled through straightforward and efficient chemical reactions.
Condensation Reactions of Isatin with Hydrazines and Hydrazides
The most common and direct method for synthesizing isatin hydrazones is the condensation reaction between an isatin derivative and a hydrazine (B178648) or hydrazide. jst.go.jpnih.govresearchgate.net This reaction involves the nucleophilic attack of the amino group of the hydrazine/hydrazide on the electrophilic C-3 carbonyl group of the isatin ring, followed by the elimination of a water molecule to form the characteristic C=N-NH- hydrazone linkage. rhhz.netrsc.org
The reaction is typically carried out by refluxing equimolar amounts of the isatin and the respective hydrazine or hydrazide in a suitable solvent, such as ethanol (B145695). mdpi.comnih.gov The versatility of this method allows for the synthesis of a wide array of isatin hydrazones by simply varying the substituents on either the isatin ring or the hydrazine/hydrazide reactant. For instance, reacting isatin with hydrazine hydrate (B1144303) yields the parent isatin-3-hydrazone. nih.govscielo.br Similarly, using substituted hydrazines like phenylhydrazine (B124118) or various carbohydrazides leads to the formation of N'-substituted isatin hydrazones. nih.govfrontiersin.org
A variety of hydrazides can be employed in this condensation, including those derived from aromatic carboxylic acids (benzohydrazide), aliphatic acids (acetohydrazide), and heterocyclic carboxylic acids (isoniazid). rhhz.netbohrium.com This flexibility enables the introduction of diverse structural motifs onto the hydrazone side chain, which is crucial for modulating the compound's chemical and biological properties. rsc.orgresearchgate.net
Catalytic Approaches in this compound Synthesis
To enhance the efficiency and reaction rates of this compound synthesis, various catalytic approaches are employed. These catalysts facilitate the condensation reaction, often leading to higher yields and shorter reaction times.
Acid Catalysis : The addition of a catalytic amount of acid is a common practice in the synthesis of isatin hydrazones. Glacial acetic acid is frequently used to protonate the C-3 carbonyl group of isatin, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazine. rhhz.netmdpi.comnih.gov Other acids, such as trifluoroacetic acid, have also been utilized. mdpi.com
Solid Acid Catalysts : Environmentally friendly solid acid catalysts, like proton-exchanged Algerian montmorillonite (B579905) clay (MMT-H+), have been successfully used. bcrec.id These catalysts offer advantages such as easy separation from the reaction mixture, reusability, and reduced environmental impact. bcrec.id
Base Catalysis : While less common for the initial condensation, bases play a crucial role in subsequent modifications and specific synthetic routes. For instance, bases are used in the N-alkylation of the isatin moiety before condensation. nih.gov
Electrochemical Synthesis : An electrochemical approach for synthesizing isatin hydrazones has been reported. This method involves the C–N cross-coupling between isatins and hydrazine hydrate under electrochemical conditions, offering an efficient and unique route to these compounds. rsc.org
Synthesis of Substituted this compound Analogues
The pharmacological and chemical properties of isatin hydrazones can be finely tuned by introducing various substituents at different positions of the molecule. This has led to the development of numerous synthetic strategies for creating a diverse library of analogues.
N-Substitution Strategies for the Isatin Moiety in Hydrazones
Modification at the N-1 position of the isatin ring is a key strategy to alter the properties of the resulting hydrazone. N-substitution can reduce the lability of the isatin nucleus towards bases while maintaining its reactivity. nih.gov
Common methods for N-alkylation involve reacting the isatin with alkyl, benzyl (B1604629), or functionalized alkyl halides under basic conditions. nih.govwright.edu Bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), sodium hydride (NaH), and calcium hydride (CaH2) are used to generate the isatin anion, which then acts as a nucleophile. scielo.brnih.gov The reaction is often carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. rhhz.netscielo.br For example, N-benzylation of isatin can be achieved using benzyl chloride in the presence of potassium carbonate in DMF. frontiersin.org Microwave-assisted N-alkylation has also been developed as a more efficient method, offering shorter reaction times and higher yields. nih.gov
The resulting N-substituted isatins can then undergo condensation with hydrazines or hydrazides to yield the corresponding N-substituted isatin hydrazones. rsc.orgnih.gov This two-step approach allows for the systematic variation of substituents at both the N-1 position and the hydrazone side chain. nih.gov
Functionalization of the Isatin Ring System (e.g., Halogenation, Electron-Donating/Withdrawing Groups)
Introducing substituents onto the aromatic ring of the isatin moiety is another important strategy for creating diverse analogues. These substituents can significantly influence the electronic properties and biological activity of the molecule. nih.gov
Halogenation : Halogen atoms, such as chlorine, bromine, and fluorine, are commonly introduced at the C-5 and/or C-7 positions of the isatin ring. scielo.brresearchgate.net Bromination can be achieved using N-bromoacetamide in acetic acid to yield 5-bromoisatin. scielo.br 5,7-Dibromoisatin can also be synthesized. scielo.br The synthesis of 5-chloroisatin (B99725) is also well-established. mdpi.com These halogenated isatins can then be used to synthesize the corresponding halogenated isatin hydrazones. nih.gov
Nitration : Nitration of isatin, typically using a sulfonitric mixture, yields 5-nitroisatin (B147319). scielo.br This introduces a strong electron-withdrawing group to the ring.
Suzuki Cross-Coupling : 5-Bromoisatins can undergo palladium-catalyzed Suzuki cross-coupling reactions with aryl or heteroarylboronic acids to introduce various aryl groups at the C-5 position. scielo.br
Electron-Donating Groups : Isatins with electron-donating groups, such as methyl, can also be synthesized and used as precursors for hydrazone formation. acs.org
These functionalized isatins serve as versatile building blocks for a wide range of substituted isatin hydrazones.
Derivatization at the Hydrazone Side Chain
The hydrazone side chain offers a prime location for structural modification, allowing for the introduction of a vast array of functional groups and molecular scaffolds.
The primary method for side-chain derivatization is the initial condensation of isatin with a pre-functionalized hydrazide. rsc.org This approach has been used to incorporate various moieties, including:
Aromatic and Heterocyclic Rings : Condensation with aroyl hydrazides (e.g., benzohydrazide, 2-hydroxybenzohydrazide) or heterocyclic hydrazides (e.g., isoniazid, 2-(benzyloxy)benzohydrazide) introduces these ring systems directly onto the side chain. rhhz.netnih.govresearchgate.net
Alkyl and Acyl Groups : Simple alkyl or acyl hydrazides can be used to append corresponding chains. asianpubs.org For instance, isatin hydrazones can be treated with chloroacetyl chloride to form isatin-3-[N2-(chloroacetyl)]hydrazones, which can be further reacted with various secondary amines to introduce N,N-dialkylaminoacetyl groups. asianpubs.org
(Thio)semicarbazides and (Thio)urea-based Groups : Reaction of isatin with semicarbazide, thiosemicarbazide, or 1-aminohydantoin (B1197227) leads to the formation of (thio)semicarbazone or urea-based hydrazone derivatives, respectively. rhhz.net
Phosphorus-Containing Moieties : Isatin hydrazones bearing a phosphine (B1218219) oxide moiety have been synthesized by reacting aryl-substituted isatins with a hydrazide containing a phosphine oxide group. mdpi.com
Multi-component Reactions : More complex side chains can be constructed through multi-component reactions. For example, a one-pot, three-component Kabachnik-Fields reaction involving isatin hydrazide, an aldehyde, and triethyl phosphite (B83602) has been used to synthesize α-aminophosphonate derivatives. ekb.eg
These derivatization strategies highlight the modular nature of this compound synthesis, providing access to a vast chemical space for further exploration.
Synthesis of Advanced this compound Architectures
The versatile isatin scaffold serves as a foundational building block for creating complex molecular architectures with diverse properties. Advanced synthetic strategies have been developed to construct sophisticated this compound systems, including dimeric structures, molecular hybrids, and structurally diverse libraries via multi-component reactions.
Construction of Bis-Isatin Hydrazone Systems
Bis-isatin hydrazones are dimeric structures where two isatin units are connected through a linker, often involving hydrazide or dihydrazide moieties. The synthesis of these molecules typically involves the condensation of isatin or its derivatives with a suitable dihydrazide linker. researchgate.netnih.gov This approach allows for significant structural variety, as both the isatin core and the linking unit can be modified. researchgate.net
A common and efficient method for preparing symmetrical bis-isatin carbohydrazone derivatives is the reaction of a substituted isatin with carbohydrazide (B1668358) in the presence of a catalytic amount of glacial acetic acid in ethanol under reflux conditions. researchgate.net Similarly, other linkers such as 1H-pyrrole-2,4-dicarbohydrazide have been used to create bis-isatin hydrazones. nih.gov For instance, reacting two equivalents of a substituted isatin with one equivalent of a dicarbohydrazide linker yields the corresponding bis(indolin-2-one) derivative. researchgate.net
The synthesis of unsymmetrical bis-hydrazones, where the two terminal groups are different, requires a more controlled, stepwise approach. tandfonline.com One strategy involves first preparing an isatin monohydrazone by reacting isatin with hydrazine hydrate. arabjchem.orgnih.gov This intermediate can then be reacted with a different carbonyl compound, such as salicylaldehyde (B1680747), to yield an unsymmetrical bishydrazone. nih.gov Another approach to unsymmetrical systems involves reacting isatin with acid dihydrazides, like those derived from oxalic or malonic acid, followed by condensation with a second, different carbonyl compound like salicylaldehyde. tandfonline.com
| Linker Type | Specific Linker Example | Isatin Reactant | Resulting Bis-Isatin Architecture | Reference |
|---|---|---|---|---|
| Dihydrazide | Carbohydrazide | Substituted Isatins | Symmetrical Bis-isatin carbohydrazones | researchgate.net |
| Dihydrazide | 1H-Pyrrole-2,4-dicarbohydrazide | Substituted Isatins | bis(2-oxoindolin-3-ylidene)-1H-pyrrole-2,4-dicarbohydrazide derivatives | researchgate.net |
| Acid Dihydrazide | Oxalic acid dihydrazide | Isatin and Salicylaldehyde | Unsymmetrical isatin salicylaldehyde oxalic acid dihydrazone | tandfonline.com |
| Acid Dihydrazide | Malonic acid dihydrazide | Isatin and Salicylaldehyde | Unsymmetrical isatin salicylaldehyde malonic acid dihydrazone | tandfonline.com |
| Hydrazine | Hydrazine Hydrate | Isatin (2 eq.) | Symmetrical bis-Schiff base (Isatin Ketazine) | frontiersin.org |
Molecular Hybridization Strategies for Isatin Hydrazones
Molecular hybridization is a rational drug design strategy that combines two or more pharmacophoric units into a single molecule. nih.govresearchgate.net This approach aims to create new chemical entities with potentially enhanced activity or a novel mechanism of action. The this compound moiety is a popular scaffold for hybridization, and it has been successfully conjugated with a variety of other bioactive heterocyclic systems. mdpi.com
The synthesis of these hybrids generally follows the standard condensation reaction. A carbohydrazide or a similar hydrazine-containing derivative of one bioactive molecule is prepared and then reacted with isatin (or a substituted isatin) to form the final hybrid molecule linked by a hydrazone bridge. mdpi.comnih.govrsc.org
Notable examples of this strategy include:
Isatin-Pyrazole Hybrids: These are synthesized by reacting substituted isatins with a pyrazole (B372694) carbohydrazide, such as 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide, to form isatin-pyrazole hydrazone conjugates. nih.govnih.gov
Isatin-4-Aminoquinoline Hybrids: The synthesis involves a multi-step process where a linker like 4-((7-chloroquinolin-4-yl)amino)benzohydrazide is first prepared and then condensed with various substituted isatins to yield the target hybrid compounds. mdpi.com
Phosphorus-Containing Isatin Hydrazones: New hybrids have been created by reacting aryl-substituted isatins with hydrazides containing a phosphine oxide or phosphinate group. mdpi.com This acid-catalyzed reaction produces the target hydrazones in high yields. mdpi.com
Isatin-N-acyl Hydrazone-Ferrocene Hybrids: The ferrocene (B1249389) core has been incorporated into N-acyl hydrazone structures, demonstrating the versatility of molecular hybridization to include organometallic fragments. nih.gov
| Hybridized Moiety | Key Synthetic Precursors | Resulting Hybrid Compound Class | Reference |
|---|---|---|---|
| Pyrazole | Substituted Isatin + Pyrazole carbohydrazide | Isatin-pyrazole hydrazone conjugates | nih.govnih.gov |
| 4-Aminoquinoline | Substituted Isatin + 4-((7-chloroquinolin-4-yl)amino)benzohydrazide | 4-Aminoquinoline–isatin molecular hybrids | mdpi.com |
| N-Benzyl Group | N-Benzyl isatin + Various hydrazides | N-benzyl isatin based hydrazones | rsc.org |
| Phosphine Oxide | Aryl-substituted Isatins + Phosphine oxide hydrazide | Isatin hydrazones with a phosphine oxide group | mdpi.com |
| Phosphinate | Aryl-substituted Isatins + Phosphinate hydrazide | Isatin hydrazones with a phosphinate group | mdpi.com |
Multi-component Reaction Approaches to this compound Diversity
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot procedure to form a single product that incorporates substantial parts of all the starting materials. benthamdirect.comchemrevlett.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally complex molecules from simple precursors. chemrevlett.com Isatin is a versatile building block in MCRs, often serving as the ketone component, leading to a wide array of heterocyclic systems, particularly spirooxindoles. researchgate.netnih.govuevora.pt
Several MCR strategies have been employed to create this compound-related structures:
Ugi Four-Component Reaction (Ugi-4CR): This is a prominent MCR that typically involves a ketone, an amine, a carboxylic acid, and an isocyanide. researchgate.net When isatin is used as the ketone component, the reaction provides access to a library of α-acetamido carboxamide oxindole (B195798) hybrids. researchgate.net While isatin itself has been used in Ugi reactions, it is sometimes isolated as a by-product rather than the primary intended product. acs.orgnih.gov
Synthesis of Hydrazinyl Thiazoles: A one-pot, three-component reaction of isatins, thiosemicarbazide, and phenacyl bromides in refluxing water has been developed to synthesize novel hydrazinyl thiazoles bearing an isatin moiety. benthamdirect.com This method is noted for its use of water as a green solvent. benthamdirect.com
Synthesis of Spiro[indoline-pyranopyrazole] Derivatives: A catalyst-free, four-component reaction has been reported for the construction of complex spiro derivatives. The reaction involves isatin, malononitrile, hydrazine hydrate, and dialkyl acetylenedicarboxylate (B1228247) in an aqueous ethanol solution, proceeding rapidly under reflux to yield spiro[indoline-3,4-pyrano[2,3-c]pyrazole] compounds. researchgate.net
| MCR Type / Name | Key Reaction Components | Resulting Product Class | Reference |
|---|---|---|---|
| Three-component | Isatins, Thiosemicarbazide, Phenacyl bromides | Hydrazinyl thiazoles bearing an isatin moiety | benthamdirect.com |
| Ugi Four-component (U-4CR) | Isatin (ketone), Amine, Carboxylic acid, Isocyanide | α-Acetamido carboxamide oxindole hybrids | researchgate.netresearchgate.net |
| Four-component | Isatin, Malononitrile, Hydrazine hydrate, Dialkyl acetylenedicarboxylate | Spiro[indoline-3,4-pyrano[2,3-c]pyrazole] derivatives | researchgate.net |
| Five-component | N-propargyl isatin, Malononitrile, 4-Hydroxycarbazole, Aralkyl halides, Sodium azide | Spiro-chromenocarbazole tethered 1,2,3-triazoles | uevora.pt |
Mechanistic Investigations of this compound Formation
The standard formation of an this compound is a condensation reaction between isatin and a hydrazine derivative. The reaction proceeds via nucleophilic attack of the primary amine group of the hydrazine onto the electrophilic C3-carbonyl carbon of the isatin ring. This is typically the most reactive carbonyl group. The subsequent elimination of a water molecule from the resulting carbinolamine intermediate yields the final hydrazone product, characterized by the C=N-NH- linkage. This process is frequently catalyzed by the addition of a small amount of acid, such as acetic acid or trifluoroacetic acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. rsc.orgmdpi.comtandfonline.comnih.gov
Beyond this classical pathway, more complex mechanistic routes have been explored. For instance, a catalyst- and additive-free method for synthesizing isatin hydrazones from 3-diazo oxindoles and sulfoxonium ylides has been described. A plausible mechanism for this transformation proposes that the diazo compound acts as an electrophile, reacting with the nucleophilic sulfoxonium ylide. researchgate.netresearchgate.net
Mechanistic studies have also shed light on the reactivity of related isatin-based azines. An investigation into the hydrolysis of isatin aldazines (formed from the reaction of 3-hydrazonoindolin-2-one with aldehydes) revealed an unexpected dual hydrolysis mechanism. Instead of simple cleavage, the reaction in refluxing aqueous acetic acid yielded 3,3′-(hydrazine-1,2-diylidene)bis(indolin-2-one) and 1,2-di(arylidene)hydrazines. researchgate.net The proposed mechanism involves the initial protonation of a nitrogen atom, followed by nucleophilic attack by water and a series of bond cleavages and formations that lead to the two separate dimeric products. researchgate.net These findings highlight the complex reactivity of the C=N bonds within these systems and indicate that reaction conditions can significantly influence the final products. arabjchem.orgresearchgate.net
Advanced Spectroscopic and Structural Characterization of Isatin Hydrazones
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the key functional groups present in isatin (B1672199) hydrazone structures. The formation of the hydrazone from isatin results in a unique vibrational fingerprint. The spectra are typically characterized by the presence of specific stretching bands corresponding to the amine (N-H), carbonyl (C=O), and the newly formed azomethine (C=N) groups. nih.gov
Key vibrational frequencies observed in the FTIR spectra of various isatin hydrazones are indicative of their successful synthesis and structural integrity. For instance, the N-H stretching vibrations of the isatin ring and the hydrazone moiety typically appear as distinct bands in the region of 3464–3122 cm⁻¹. nih.govmdpi.com The carbonyl (C=O) group of the isatin lactam ring gives rise to a strong absorption band generally found between 1760 and 1692 cm⁻¹. nih.govmdpi.com The formation of the hydrazone is unequivocally confirmed by the appearance of the azomethine (C=N) stretching band, which is typically observed in the 1625–1610 cm⁻¹ range. nih.gov In some derivatives, additional characteristic bands can be identified, such as the hydroxyl (O-H) stretching band between 3394–3201 cm⁻¹ for hydrazones bearing a hydroxyl group. nih.govacs.org
Table 1: Characteristic FTIR Absorption Bands for Isatin Hydrazone Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Amine (N-H) | Stretching | 3464–3122 | nih.govmdpi.com |
| Carbonyl (C=O) | Stretching | 1760–1721 | nih.gov |
| Azomethine (C=N) | Stretching | 1625–1610 | nih.gov |
| Hydroxyl (O-H) | Stretching | 3394–3201 | nih.govacs.org |
| Aryl (C=C) | Stretching | 1639–1595 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of isatin hydrazones, providing precise information about the molecular framework, connectivity, and stereochemistry.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structural Elucidation
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are the primary methods for confirming the fundamental structure of isatin hydrazones.
In ¹H NMR spectra, the formation of the hydrazone is marked by several characteristic signals. A singlet corresponding to the azomethine proton (CH=N) typically appears in the downfield region of 8.62–9.01 ppm. nih.govacs.org The proton of the N-H group within the isatin indole (B1671886) ring is also observed as a singlet, resonating at approximately 10.86–11.31 ppm. mdpi.comacs.org Another key signal is the N-H proton of the hydrazone linker itself, which can appear as a singlet in a broad range from 11.58 to 13.94 ppm. rsc.org Aromatic protons from the isatin core and any appended aryl groups are typically found in the 6.55 to 8.22 ppm range. semanticscholar.org
In ¹³C NMR spectra, the carbon atoms of the carbonyl and azomethine groups provide definitive evidence of the hydrazone structure. The carbonyl carbon (C=O) of the isatin ring resonates in the range of 164.65–165.32 ppm, while the azomethine carbon (C=N) signal appears between 159.12 and 164.74 ppm. semanticscholar.org
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives (in DMSO-d₆)
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Source(s) |
|---|---|---|---|
| ¹H | Azomethine (CH=N) | 8.62–9.01 | nih.govacs.org |
| ¹H | Isatin Indole (N-H) | 10.86–11.31 | mdpi.comacs.org |
| ¹H | Hydrazone Linker (N-H) | 11.58–13.94 | rsc.org |
| ¹H | Aromatic Protons (Ar-H) | 6.55–8.22 | semanticscholar.org |
| ¹³C | Carbonyl (C=O) | 164.65–165.32 | semanticscholar.org |
| ¹³C | Azomethine (C=N) | 159.12–164.74 | semanticscholar.org |
Two-Dimensional NMR (e.g., HETCOR, HMBC) for Detailed Connectivity Analysis
Two-dimensional (2D) NMR experiments, such as Heteronuclear Correlation (HETCOR) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for a more intricate analysis of molecular connectivity. nih.govacs.org
HETCOR spectroscopy correlates the chemical shifts of directly bonded proton and carbon atoms (¹JCH), providing unambiguous assignments. nanalysis.com For example, in the HETCOR spectrum of a fluorinated isatin-hydrazone, the azomethine proton signal at 8.7 ppm was shown to correlate directly with the azomethine carbon signal at 164.02 ppm. nih.govsemanticscholar.org Similarly, correlations between aromatic protons (e.g., at 7.16 ppm and 7.95 ppm) and their directly attached carbons (e.g., at 115.35 ppm and 131.7 ppm, respectively) confirm the structure of the phenyl rings. nih.govsemanticscholar.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of isatin hydrazones and to study their fragmentation patterns, which further corroborates their proposed structures. brieflands.com Techniques like Electrospray Ionization (ESI) are commonly used, often showing the protonated molecular ion peak [M+H]⁺. mdpi.com For example, various phosphorus-derived isatin hydrazones exhibited clear [M+H]⁺ peaks, such as at m/z 422.17 for a fluorinated derivative and m/z 437.99 for a chlorinated analog, confirming their respective molecular masses. mdpi.com
The fragmentation pattern provides additional structural proof. In the mass spectra of some isatin hydrazones, a characteristic fragmentation involves the cleavage of the nitrogen-nitrogen bond in the hydrazone linkage. nih.gov For certain isatin acyl hydrazones, a fragment ion at m/z 145.0396, corresponding to the oxoindoline structure, is a key diagnostic peak resulting from this N-N bond cleavage. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the this compound molecule. The spectra are typically recorded in solution and show characteristic absorption bands in the UV and visible regions. mdpi.com These absorptions are generally assigned to π → π* and n → π* electronic transitions within the chromophoric system, which includes the isatin core, the C=N double bond, and any associated aromatic rings. researchgate.net
For instance, precursor isatin in methanol (B129727) can show bands around 297 nm (π → π) and 416 nm (n → π). researchgate.net Upon forming hydrazones, these absorption maxima can shift. This compound derivatives often display absorption bands in the range of 300–450 nm. rsc.org The exact position of the absorption maxima (λmax) is influenced by the substituents on the molecule and the solvent used. researchgate.netmdpi.com For example, a series of triazine-isatin hybrids showed absorption maxima between 340–351 nm. rsc.org The electronic spectra of metal complexes of isatin hydrazones show shifts in these bands, indicating coordination, with transitions for the free ligand observed at 251 and 340 nm, shifting upon complexation. mdpi.com
Table 3: Electronic Absorption Data for Isatin and this compound Derivatives
| Compound Type | Solvent | λmax (nm) | Transition Type | Source(s) |
|---|---|---|---|---|
| Isatin | Methanol | 297, 416 | π → π, n → π | researchgate.net |
| Isatin | Ethanol (B145695) | 249, 296, 420 | π → π, n → π | researchgate.net |
| Triazine-Isatin Hybrids | pH 7.4 Buffer | 340–351 | Not specified | rsc.org |
| Bimetallic Hydrazone Ligand | DMF | 251, 340, 396 | π→π/n→π, LCT | mdpi.com |
| Isatin Arylhydrazones (Z-isomers) | DMF | ~400 | Not specified | mdpi.com |
| Isatin Arylhydrazones (E-isomers) | DMF | 470–600 | Azo form | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For isatin hydrazones, this method provides crucial insights into their molecular conformation, configuration, and the intricate network of intermolecular interactions that govern their crystal packing.
Single Crystal Diffraction Analysis for Precise Atomic Arrangement
Single crystal X-ray diffraction analysis is the gold standard for elucidating the precise molecular structure of isatin hydrazones. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. The resulting crystallographic data, including the crystal system, space group, and unit cell parameters, provide a fundamental fingerprint of the compound's solid-state architecture.
For instance, a study on a series of novel isatin-s-triazine hydrazone derivatives reported the successful structure confirmation of one such derivative, compound 6c , through single crystal X-ray diffraction. mdpi.comaphrc.orgaphrc.orgresearchgate.net The analysis revealed that this compound crystallizes in the triclinic crystal system with a P-1 space group. mdpi.comaphrc.orgresearchgate.net The precise unit cell parameters were also determined, providing a detailed geometric description of the crystal lattice. mdpi.comaphrc.orgresearchgate.net
In another example, the crystal structures of two phosphorus-derived isatin hydrazones, compounds 3e and 5e , were determined. mdpi.com These compounds were found to crystallize in different monoclinic space groups, specifically C2/c for compound 3e and P2₁/c for compound 5e . mdpi.com The reaction between 5-nitroisatin (B147319) and phenylhydrazine (B124118) yields (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one, whose molecular structure was found to deviate only slightly from planarity. iucr.org
The data obtained from single crystal X-ray diffraction are indispensable for understanding the structure-property relationships of isatin hydrazones.
Table 1: Crystallographic Data for Selected this compound Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 6c | Triclinic | P-1 | 10.3368(6) | 11.9804(8) | 12.7250(5) | 100.904(4) | 107.959(4) | 109.638(6) | mdpi.comaphrc.orgresearchgate.net |
| 3e | Monoclinic | C2/c | mdpi.com | ||||||
| 5e | Monoclinic | P2₁/c | mdpi.com |
Note: Unit cell parameters for compounds 3e and 5e were not provided in the source material.
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
To gain a deeper understanding of the intermolecular forces that stabilize the crystal lattice of isatin hydrazones, Hirshfeld surface analysis is a powerful tool. This method allows for the visualization and quantification of the various non-covalent interactions within the crystal structure. By mapping these interactions on the molecular surface, a detailed picture of the crystal packing can be obtained.
The Hirshfeld surface analysis of compound 6c revealed a complex network of intermolecular contacts. mdpi.comaphrc.orgresearchgate.net The most significant of these were H···H interactions, which accounted for 34.8% of the total interactions. mdpi.comaphrc.orgresearchgate.net Other notable contacts included C···H (16.4%), N···H (8.0%), and O···H (7.1%). mdpi.comaphrc.orgresearchgate.net These interactions play a crucial role in the supramolecular assembly of the organic molecule in the crystal. mdpi.comaphrc.orgresearchgate.net
Similarly, for (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one, Hirshfeld surface analysis indicated that O···H and H···H interactions are the most significant contributors to the crystal packing, with percentages of 28.5% and 26.7%, respectively. iucr.orgnih.gov Other important intermolecular contacts for this molecule include H···C (17.7%), H···N (8.9%), C···O (8.2%), C···C (5.5%), and C···N (3.3%). nih.gov
In a different study, the Hirshfeld surface analysis of 1-nonyl-2,3-dihydro-1H-indole-2,3-dione showed that H···H interactions were the most dominant, contributing 43.0% to the crystal packing, followed by H···C/C···H (25.0%) and H···O/O···H (22.8%) interactions. researchgate.net For another derivative, 1-(12-bromododecyl)-2,3-dihydro-1H-indole-2,3-dione, the analysis revealed that H···H (58.9%), H···O/O···H (17.9%), and H···Br/Br···H (9.5%) contacts were the most important. researchgate.net
The quantitative data derived from Hirshfeld surface analysis are presented in a 2D fingerprint plot, which provides a concise summary of the intermolecular contacts within the crystal.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Isatin Hydrazones
| Compound | H···H (%) | O···H / H···O (%) | C···H / H···C (%) | N···H / H···N (%) | C···C (%) | C···N / N···C (%) | Other (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 6c (organic molecule) | 34.8 | 7.1 | 16.4 | 8.0 | 1.6 | 4.0 | mdpi.comaphrc.orgresearchgate.net | |
| (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one | 26.7 | 28.5 | 17.7 | 8.9 | 5.5 | 3.3 | C···O: 8.2 | iucr.orgnih.gov |
| 1-nonyl-2,3-dihydro-1H-indole-2,3-dione | 43.0 | 22.8 | 25.0 | researchgate.net | ||||
| 1-(12-bromododecyl)-2,3-dihydro-1H-indole-2,3-dione | 58.9 | 17.9 | H···Br/Br···H: 9.5 | researchgate.net |
Computational Chemistry Approaches in Isatin Hydrazone Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of isatin (B1672199) hydrazones. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and reactivity, which are critical for predicting how these molecules will behave in chemical and biological environments.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of isatin hydrazones. rsc.orgnih.gov By calculating the electron density, DFT can accurately predict molecular geometries, spectroscopic properties, and various electronic parameters. mdpi.comresearchgate.netscispace.com Functionals such as B3LYP are commonly employed, often with basis sets like 6-311G(d,p) or LANL2DZ, to obtain optimized molecular structures and explore electronic aspects. nih.govmdpi.comeurjchem.com
A key application of DFT in isatin hydrazone research is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for predicting the chemical reactivity and stability of a molecule; a smaller energy gap generally implies higher reactivity. nih.gov For instance, studies on isatin-triazole hybrids have used FMO analysis to forecast the structure-reactivity relationship of the compounds. nih.gov DFT calculations have also been used to explore reaction mechanisms, such as identifying the stereoselectivity-determining step in annulation reactions involving isatin-derived enals and hydrazones. rsc.org
Table 1: Selected DFT-Calculated Parameters for this compound Derivatives
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Source(s) |
|---|---|---|---|---|---|
| Isatin-s-triazine hydrazone (6c) | - | - | - | 5.6072 | mdpi.comscispace.com |
| Isatin-triazole thiosemicarbazone (4g) | High Value (electron donor) | - | - | - | rsc.org |
| Isatin-triazole thiosemicarbazone (5c) | - | Low Value (electron acceptor) | - | - | rsc.org |
Note: Specific energy values are often context-dependent based on the exact molecular structure and computational level of theory.
Beyond FMO analysis, DFT calculations are used to determine global reactivity descriptors based on electronic structure principles. These include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). rsc.org These descriptors provide a quantitative scale for understanding molecular stability and reactivity. rsc.org
The Maximum Hardness Principle (MHP) is a key concept applied in this context. It states that "molecules arrange themselves so as to be as hard as possible". rsc.org Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A higher value of hardness, which often correlates with a larger HOMO-LUMO gap, indicates greater stability. iupac.org Researchers have investigated the validity of the MHP for series of newly synthesized isatin bishydrazone compounds to determine their relative stability. researchgate.net
Conversely, polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. The Minimum Polarizability Principle suggests that more stable systems tend to have lower polarizability. The relationship between hardness, softness, and polarizability is often explored, with one report noting a correlation between softness and polarizability. rsc.org These principles are used to provide a theoretical basis for the observed stability and reactivity of different this compound derivatives. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of isatin hydrazones and their interactions with biological macromolecules. These methods are crucial for understanding their mechanism of action at a molecular level, particularly in the context of drug design.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, an this compound derivative) when bound to the active site of a target protein. ijpbs.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov Studies on isatin hydrazones have employed docking to investigate their binding interactions with a wide range of biological targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govrsc.org
For example, isatin hydrazones have been docked against protein kinases like Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.commdpi.com Docking studies of compounds 4j and 4k with CDK2 revealed that they act as type II ATP competitive inhibitors, interacting with residues in the ATP binding pocket. mdpi.com Similarly, isoniazid-isatin hydrazones were docked into the active site of the InhA receptor from Mycobacterium tuberculosis, showing that hydrogen bonding and pi-pi interactions with key residues like Ser94 and Phe97 are crucial for their antitubercular activity. bohrium.com The results, often presented as a docking score and binding free energy, help identify the most promising candidates for further development. rsc.org
Table 2: Examples of Molecular Docking Studies on this compound Derivatives
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity | Source(s) |
|---|---|---|---|---|---|
| Compound 23 | Cancer-related protein | -7.561 | Not specified | Antiproliferative | rsc.org |
| Isoniazid-isatin hydrazone 7 | InhA receptor | Not specified | Ser94, Phe41, Phe97 | Antitubercular | bohrium.com |
| Isatin-hydrazones 4j & 4k | CDK2 | Not specified | ATP binding pocket residues | CDK2 Inhibition | mdpi.com |
| Fluorinated isatin-hydrazone 8 | Various (4HJO, 4ASD, 3POZ, 7TZ7) | Lower than cisplatin | Active site residues | Anticancer | nih.govacs.org |
Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure, stability, and molecular recognition properties of isatin hydrazones. rsc.org Techniques like Hirshfeld surface analysis are used to visualize and quantify these weak interactions within a crystal structure. mdpi.comresearchgate.netscispace.com These interactions include classical hydrogen bonds as well as other contacts such as O···H, C···H, N···H, H···H, and π-π interactions. rsc.orgmdpi.comresearchgate.net
For example, a Hirshfeld analysis of an isatin-s-triazine hydrazone derivative (6c) quantified the contributions of different non-covalent contacts to the molecular packing. mdpi.comresearchgate.netscispace.com The study revealed that H···H (34.8%), C···H (16.4%), and N···H (8.0%) interactions were among the most significant. mdpi.comresearchgate.netscispace.com NCI analysis can also verify the types of interactions that determine stereoselectivity in a reaction, identifying key π-π and C-H···F interactions in a transition state. rsc.org Understanding these forces is essential for rationalizing crystal packing and for designing molecules with specific conformational preferences.
Table 3: Hirshfeld Analysis of Intermolecular Contacts in an Isatin-s-Triazine Hydrazone (Compound 6c)
| Interaction Type | Contribution to Molecular Packing (%) |
|---|---|
| H···H | 34.8 |
| C···H | 16.4 |
| N···H | 8.0 |
| O···H | 7.1 |
| C···N | 4.0 |
| C···C | 1.6 |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Compound Design and Optimization
In silico ADME prediction is a critical step in modern drug design, allowing for the early assessment of a compound's pharmacokinetic properties. mdpi.comtandfonline.com By using computational tools like SwissADME and QikProp, researchers can predict properties such as lipophilicity (logP), water solubility, human oral absorption, and potential to cross the blood-brain barrier. ijpbs.comnih.govinnovareacademics.in This process helps to filter out compounds with poor drug-like characteristics before committing to costly and time-consuming synthesis and in vitro testing. mdpi.com
Many studies on isatin hydrazones incorporate ADME predictions to evaluate their drug-likeness. researchgate.netbohrium.com For instance, a series of novel isatin-hydrazones designed as potential anticancer agents were evaluated, and the in silico results demonstrated that they possessed recommended drug-like properties. mdpi.comnih.gov Predictions often involve checking for compliance with established guidelines like Lipinski's "rule of five," which helps assess oral bioavailability. ijpbs.cominnovareacademics.in The ADME profiles of newly designed compounds are frequently compared to those of known drugs, providing a benchmark for their potential as therapeutic agents. mdpi.com This computational screening is vital for optimizing lead compounds, ensuring that they not only have high biological activity but also favorable pharmacokinetic profiles. researchgate.net
Table 4: Selected In Silico ADME Properties for a Series of Isatin-Hydrazone Derivatives (4a-k)
| Property | Compound 4i | Other Compounds (4a-h, 4j, 4k) | Standard Drug (Doxorubicin) | Source(s) |
|---|---|---|---|---|
| Predicted Human Oral Absorption | 86% | 100% | - | nih.gov |
| MDCK Cell Permeability | 227 | >666 | 0.766 | nih.gov |
| Drug-Likeness | Recommended | Recommended | - | mdpi.comnih.gov |
Note: MDCK cell permeability is an indicator of blood-brain barrier permeability.
Biological Activity Spectrum and Structure Activity Relationship Sar of Isatin Hydrazones in Vitro and Non Human in Vivo Models
Anticancer and Antiproliferative Activities
The isatin (B1672199) scaffold is a privileged structure in drug discovery, and its combination with a hydrazone moiety has yielded numerous derivatives with potent anticancer properties. mdpi.com These compounds have been shown to target various cellular mechanisms involved in cancer progression.
Isatin hydrazones have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. Studies have reported their efficacy against breast adenocarcinoma (MCF7), ovarian adenocarcinoma (A2780), lung adenocarcinoma (A549), liver carcinoma (HepG2), colon cancer (HCT-116), and T-cell lymphoma (Jurkat) cell lines. nih.govnih.govresearchgate.net
For instance, a series of novel isatin-hydrazones showed potent activity against MCF7 and A2780 cell lines. nih.govmdpi.comnih.gov Notably, compounds with halogen substituents at the 2,6-position of the C-ring of the isatin-hydrazone structure were found to be the most potent derivatives. nih.govnih.gov One such compound, 4j , exhibited an IC50 value of 1.51 µM against MCF7 cells, while another derivative, 4k , showed an IC50 of 3.56 µM against the same cell line. nih.govmdpi.com Another compound, 4e , displayed considerable cytotoxicity against both MCF7 (IC50 = 5.46 µM) and A2780 (IC50 = 18.96 µM) cell lines. nih.govmdpi.comnih.gov
Further research on isatin-chalcone hybrids revealed promising antitumor properties against MCF-7, HepG-2, and HCT-116 human cell lines. nih.gov One particular hybrid demonstrated very high anticancer activity against the HepG-2 cell line with an IC50 value of 5.33 µM/mL. nih.gov Another study on isatin-pyridine hybrids identified a compound that was over 2.7-fold more active against the HepG2 cell line compared to the standard drug Doxorubicin. nih.gov
The antiproliferative activity of N-benzyl isatin-based hydrazones was evaluated against the triple-negative MDA-MB-231 breast cancer cell line. rsc.org A compound with a nitro substitution at the 4th position of the phenyl ring showed significant potential with an IC50 value of 15.8 µM. rsc.org
Table 1: In Vitro Cytotoxicity of Selected Isatin Hydrazones
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 4j | MCF7 (Breast Adenocarcinoma) | 1.51 nih.govmdpi.com |
| 4k | MCF7 (Breast Adenocarcinoma) | 3.56 nih.govmdpi.com |
| 4e | MCF7 (Breast Adenocarcinoma) | 5.46 nih.govmdpi.comnih.gov |
| 4e | A2780 (Ovarian Adenocarcinoma) | 18.96 nih.govmdpi.comnih.gov |
| Isatin-Chalcone Hybrid | HepG2 (Liver Carcinoma) | 5.33 nih.gov |
| N-benzyl isatin-hydrazone | MDA-MB-231 (Breast Cancer) | 15.8 rsc.org |
The anticancer effects of isatin hydrazones are attributed to their ability to interfere with fundamental cellular processes, including cell cycle progression and the induction of apoptosis (programmed cell death). rsc.org
Studies have shown that certain isatin hydrazones can cause an accumulation of cancer cells in specific phases of the cell cycle, thereby halting their proliferation. For instance, a novel isatin–purine hybrid, compound 15 , was found to cause a massive accumulation of treated HepG2 cells at the pre-G1 phase of the cell cycle. nih.gov This perturbation of the cell cycle is a key mechanism leading to the inhibition of cancer cell growth.
Furthermore, isatin derivatives have been shown to induce apoptosis in various human cancer cell lines. rsc.orgmdpi.com The cytotoxic action of some fluorinated isatin-3-hydrazones is associated with the induction of apoptosis through the dissipation of the mitochondrial membrane and the stimulation of reactive oxygen species (ROS) production in tumor cells. mdpi.com This disruption of mitochondrial function triggers the intrinsic pathway of apoptosis, leading to cell death. mdpi.com
A significant aspect of the anticancer activity of isatin hydrazones lies in their ability to inhibit the activity of key enzymes involved in cancer cell proliferation and survival.
One important target is the family of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. mdpi.com Abnormal CDK activity is a hallmark of many cancers. Several isatin-hydrazone derivatives have been identified as potent inhibitors of CDK2. nih.govmdpi.comnih.gov For example, compounds 4j (IC50 = 0.245 µM) and 4k (IC50 = 0.300 µM) exhibited good inhibitory activity against CDK2. nih.govmdpi.comnih.gov Molecular docking studies have suggested that these compounds act as type II ATP competitive inhibitors, binding to the ATP pocket of the kinase. nih.govnih.gov
Another therapeutic strategy involves targeting the estrogen receptor (ER), which plays a pivotal role in the development and progression of estrogen-dependent breast cancers. A novel isatin-hydrazide derivative, 5i , has been reported to degrade estrogen receptor alpha (ERα) in MCF-7 breast cancer cells. frontiersin.orgnih.govresearchgate.net This compound demonstrated potent antiproliferative activity with an IC50 value of 9.29 µM and was shown to downregulate ERα protein levels in a dose-dependent manner. frontiersin.org This discovery highlights a previously unreported mechanism of action for the isatin nucleus and suggests its potential in developing new ERα degraders. frontiersin.orgnih.govresearchgate.net
Isatin–purine hybrids have also been designed to inhibit multiple protein kinases, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov Compound 15 from this series showed inhibitory activities in the nanomolar ranges against these kinases. nih.gov
The evaluation of the anticancer potential of isatin hydrazones has been conducted using various in vitro models, primarily two-dimensional (2D) cell monolayers. nih.govmdpi.com However, to better mimic the complex tumor microenvironment, three-dimensional (3D) spheroid cultures are increasingly being utilized. mdpi.comresearchgate.net
3D tumor spheroids offer a more physiologically relevant model compared to conventional 2D cultures by replicating the spatial arrangement of cells, the formation of hypoxia, and the gradient of tested substances within a tumor. mdpi.comresearchgate.net The activity of novel isatin hydrazone derivatives has been explored in both 2D and 3D models. For example, the anticancer activities of a series of mono and bishydrazones were tested against human melanoma A375 and colon adenocarcinoma HT-29 cell lines in both 2D and 3D cultures. researchgate.netnih.gov Two compounds, 3-((4-Methoxyphenyl)(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)amino)-N'-(2-oxoindolin-3-ylidene)propanehydrazide and (N',N‴)-1,1'-(methylenebis(4,1-phenylene))bis(5-oxo-N'-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide) , were identified as the most active against HT-29 in both culture systems. nih.gov
Antimicrobial Activities
In addition to their anticancer properties, isatin hydrazones have emerged as a promising class of antimicrobial agents, demonstrating efficacy against a broad range of pathogenic bacteria. researchgate.net
This compound derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. researchgate.netasianpubs.org
Several studies have highlighted their effectiveness against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), a major cause of hospital-acquired infections. nih.govnih.govmdpi.com A series of isatin–quinoline conjugates were screened against an MRSA clinical isolate and displayed higher activity than control drugs. nih.gov One conjugate, 11a , showed a maximum zone of inhibition of 47.33 ± 0.60 mm against MRSA. nih.gov
Other research has identified isatin-decorated thiazole derivatives with potent antimicrobial activities. nih.gov For instance, compound 7f showed the best activity against MRSA. nih.gov The antibacterial activity of some steroidal hydrazones was also evaluated against MRSA, with several compounds demonstrating superior activity compared to ampicillin. mdpi.com
The antibacterial spectrum of isatin hydrazones also extends to other Gram-positive bacteria like Bacillus subtilis. asianpubs.org Some newly synthesized isatin hydrazones exhibited promising activity against B. subtilis and S. aureus. asianpubs.org
Table 2: Antibacterial Activity of Selected Isatin Hydrazones
| Compound/Derivative | Bacterial Strain | Activity |
|---|---|---|
| Isatin–quinoline conjugate 11a | MRSA | Zone of inhibition: 47.33 ± 0.60 mm nih.gov |
| Isatin-decorated thiazole 7f | MRSA | Potent activity nih.gov |
| Steroidal hydrazones | MRSA | Superior activity to ampicillin mdpi.com |
| Isatin hydrazones | Bacillus subtilis, Staphylococcus aureus | Promising activity asianpubs.org |
Antifungal Properties
Isatin hydrazones have demonstrated notable antifungal activity against a variety of fungal strains, including significant plant pathogens. A series of fluorine-containing pyridinium isatin hydrazones showed considerable fungicidal effects against Fusarium oxysporum and Phytophthora cactorum. mdpi.com Against F. oxysporum, the most potent activities were observed in compounds 5e and 7a, with EC₅₀ values of 0.60 µg/mL and 7.25 µg/mL, respectively. mdpi.com For P. cactorum, compounds 5a, 5c, and 5b were the most effective, displaying EC₅₀ values of 15.12 µg/mL, 15.40 µg/mL, and 18.19 µg/mL, respectively. mdpi.com Structure-activity relationship studies indicated that a methyl group at the C5 position of the oxindole (B195798) moiety, combined with a trifluoromethyl group on the benzyl (B1604629) ring (compound 5e), significantly enhanced antifungal activity against F. oxysporum. mdpi.com
Other studies have corroborated these antifungal properties. One synthesized isatin derivative, compound 3d, which features two methyl groups in its aromatic fragment, exhibited moderate activity against the yeast-like fungus Candida albicans. semanticscholar.org Further research on a different series of isatin derivatives (compounds 3a-3c and 4a-4c) tested against six fungal cultures revealed broad-spectrum activity. nih.gov Notably, compound 3a showed 90% inhibition against Microsporum canis and 70% against Trichophyton longifusus, while compound 4b displayed 90% inhibition against Aspergillus flavus. nih.gov Additionally, evaluations of aminoguanidine hydrazones have found minimum inhibitory concentrations (MIC) starting from 62.5 µM against yeasts and Trichophyton mentagrophytes. nih.gov
| Compound Series | Fungal Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Fluorinated Pyridinium this compound (5e) | Fusarium oxysporum | EC₅₀ | 0.60 µg/mL | mdpi.com |
| Fluorinated Pyridinium this compound (7a) | Fusarium oxysporum | EC₅₀ | 7.25 µg/mL | mdpi.com |
| Fluorinated Pyridinium this compound (5a) | Phytophthora cactorum | EC₅₀ | 15.12 µg/mL | mdpi.com |
| Fluorinated Pyridinium this compound (5c) | Phytophthora cactorum | EC₅₀ | 15.40 µg/mL | mdpi.com |
| Isatin Derivative (3a) | Microsporum canis | % Inhibition | 90% | nih.gov |
| Isatin Derivative (4b) | Aspergillus flavus | % Inhibition | 90% | nih.gov |
| Triethylammonium this compound (3d) | Candida albicans | Activity | Moderate | semanticscholar.org |
Antimycobacterial Potential
The antimycobacterial potential of isatin hydrazones has been investigated, with several derivatives showing significant efficacy against Mycobacterium tuberculosis. In a study focusing on 3-[(4-aryl-2-thiazolyl)hydrazone]-1H-indol-2,3-dione derivatives, compounds were screened for activity against Mycobacterium tuberculosis H37RV. researchgate.net Two compounds, 2c and 2d, emerged as the most active, with a Minimum Inhibitory Concentration (MIC) of 15.63 µg/mL. researchgate.net This potency was twofold greater than the standard antitubercular drugs isoniazid and rifampin, which both had an MIC of 31.25 µg/mL in the same assay. researchgate.net
Other research has identified different this compound scaffolds with strong antitubercular properties. For instance, the compound 4-bromo-N'-(5-chloro-1-(4-chlorobenzyl)-2-oxoindolyn-3ilydene)benzohydrazide demonstrated a MIC value of 12.4 µM against M. tuberculosis H37Rv. researchgate.net Furthermore, isatin-nicotinohydrazide hybrids have been reported as potent antitubercular agents, with compounds 34g and 34h being particularly effective. nih.gov Structure-activity relationship analysis of these hybrids indicated that N-benzylation or methylation of the isatin core is crucial for their biological activity. nih.gov
| Compound | Target Organism | MIC | Source |
|---|---|---|---|
| Compound 2c | Mycobacterium tuberculosis H37RV | 15.63 µg/mL | researchgate.net |
| Compound 2d | Mycobacterium tuberculosis H37RV | 15.63 µg/mL | researchgate.net |
| 4-bromo-N'-(5-chloro-1-(4-chlorobenzyl)-2-oxoindolyn-3ilydene)benzohydrazide | Mycobacterium tuberculosis H37Rv | 12.4 µM | researchgate.net |
| Isoniazid (Standard) | Mycobacterium tuberculosis H37RV | 31.25 µg/mL | researchgate.net |
| Rifampin (Standard) | Mycobacterium tuberculosis H37RV | 31.25 µg/mL | researchgate.net |
Antioxidant Properties and Mechanisms
This compound derivatives have been recognized for their antioxidant capabilities, which are often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method. asianpubs.org A study of twenty new isatin-3-[N2-(N,N-dialkylamino/diphenylamino/ heterylamino)acetyl]hydrazones found that all tested compounds exhibited antioxidant activity, with IC₅₀ values ranging from 21.39 µM to 27.93 µM. asianpubs.org Compound IVl, which has a 5-chloro substituent on the indolinone ring and a terminal diethylamino group, showed the highest activity with an IC₅₀ value of 21.39 µM. asianpubs.org This was closely followed by compound IVn, featuring a 5-chloro substituent and a terminal morpholine group, with an IC₅₀ of 21.43 µM. asianpubs.org For comparison, the reference standard, ascorbic acid, had an IC₅₀ value of 5.87 µM in the same assay. asianpubs.org
Beyond direct radical scavenging, some isatin hydrazones exert their antioxidant effects through biological mechanisms. Pre-treatment of LPS-intoxicated SH-SY5Y cells with certain isatin-tethered halogen-containing acylhydrazones led to an enhancement of endogenous antioxidant levels. nih.gov Specifically, levels of superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), and glutathione peroxidase (GPx) were increased, while reactive oxygen species (ROS) production was decreased. nih.gov This indicates that these compounds can bolster the cellular antioxidant defense system, offering a mechanism of action that complements direct chemical antioxidant properties.
| Compound | Key Structural Features | Antioxidant Activity (IC₅₀) | Source |
|---|---|---|---|
| Compound IVl | 5-Chloroindolinone, Diethylamino group | 21.39 µM | asianpubs.org |
| Compound IVn | 5-Chloroindolinone, Morpholine group | 21.43 µM | asianpubs.org |
| Ascorbic Acid (Reference) | - | 5.87 µM | asianpubs.org |
Enzyme Inhibition Beyond Anticancer and Antimicrobial Applications
Isatin hydrazones have been identified as potent inhibitors of several enzymes that are significant therapeutic targets in neurodegenerative and viral diseases.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of this compound have been investigated as inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. One study on isatin derivatives bearing morpholine and piperazine units found that compound IHM2 showed high inhibitory activity against human acetylcholinesterase (hAChE) with an IC₅₀ value of 1.60 ± 0.51 μM. bohrium.com The structure-activity relationship for this compound indicated that the substitution of a chlorine atom at the C-5 position of the isatin ring, along with the presence of a morpholine moiety, contributed to its high inhibitory activity. bohrium.com
Another study evaluated a broader series of hydrazones and found they inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The IC₅₀ values for AChE inhibition ranged from 17.95 µM to 54.93 µM, while for BuChE, the IC₅₀ values were found to be ≥1.69 µM. nih.gov This research also suggested that the substitution pattern on the hydrazone scaffold could be modified to create selective inhibitors for either AChE or BuChE, or balanced inhibitors of both. nih.gov
| Compound/Series | Enzyme Target | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| IHM2 | Human Acetylcholinesterase (hAChE) | 1.60 ± 0.51 µM | bohrium.com |
| Aminoguanidine Hydrazone Series | Acetylcholinesterase (AChE) | 17.95 - 54.93 µM | nih.gov |
| Aminoguanidine Hydrazone Series | Butyrylcholinesterase (BuChE) | ≥1.69 µM | nih.gov |
Monoamine Oxidase Inhibition (MAO-A, MAO-B)
Isatin hydrazones have emerged as particularly potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters and are targets for treating neurological disorders. One study of ten isatin-based hydrazones found a preference for MAO-A inhibition over MAO-B. dntb.gov.uaresearchgate.net Compound IB4 was the most potent MAO-A inhibitor with an IC₅₀ of 0.015 µM, followed by IB3 with an IC₅₀ of 0.019 µM. dntb.gov.uaresearchgate.net In contrast, compound IB3 showed the highest inhibition of MAO-B with an IC₅₀ of 0.068 µM. dntb.gov.uaresearchgate.net These compounds were identified as competitive and reversible inhibitors. dntb.gov.uaresearchgate.net
Conversely, a different study of sixteen isatin-tethered halogen-containing acylhydrazones reported a preference for MAO-B inhibition. nih.gov In this series, compound IS7 was the most potent MAO-B inhibitor, with an IC₅₀ value of 0.082 μM. nih.gov The most effective MAO-A inhibitor from this group was compound IS15, which had an IC₅₀ value of 1.852 μM. nih.gov These findings demonstrate that the this compound scaffold can be tailored to selectively target either MAO-A or MAO-B.
| Compound | MAO-A (IC₅₀) | MAO-B (IC₅₀) | Preferential Target | Source |
|---|---|---|---|---|
| IB4 | 0.015 µM | 1.87 µM | MAO-A | dntb.gov.uaresearchgate.net |
| IB3 | 0.019 µM | 0.068 µM | MAO-A | dntb.gov.uaresearchgate.net |
| IS7 | >10 µM (low activity) | 0.082 µM | MAO-B | nih.gov |
| IS15 | 1.852 µM | >10 µM (low activity) | MAO-A | nih.gov |
SARS-CoV Protease Inhibition
Isatin derivatives have been identified as inhibitors of the SARS coronavirus 3CL protease (3CLpro), a critical enzyme for viral replication. A series of N-substituted isatin derivatives were synthesized and evaluated for their inhibitory activity against this protease. nih.gov The bioactivity assays demonstrated that these compounds are potent and selective inhibitors, with IC₅₀ values ranging from 0.95 to 17.50 μM. nih.gov
Among the tested compounds, isatin 4o was found to be one of the most potent and selective SARS-CoV 3CLpro inhibitors. nih.gov The selectivity of these inhibitors was confirmed by testing them against other proteases. For example, compounds 4k and 4o were 90–105 times more potent against SARS-CoV 3CLpro than against papain and 243–369 times more potent than against trypsin. nih.gov This high selectivity underscores the potential of the isatin scaffold for developing targeted antiviral agents. nih.gov
| Compound | SARS-CoV 3CLpro (IC₅₀) | Papain (IC₅₀) | Trypsin (IC₅₀) | Chymotrypsin (IC₅₀) | Source |
|---|---|---|---|---|---|
| Isatin Derivative Series | 0.95 - 17.50 µM | Not specified for all | Not specified for all | Not specified for all | nih.gov |
| Isatin 4k | Low µM range | >300 µM | >800 µM | 10.4 µM | nih.gov |
| Isatin 4o | Low µM range | >300 µM | >800 µM | 1.00 mM | nih.gov |
Other Relevant Enzyme Targets (e.g., Histone Deacetylase, Tyrosine Kinase)
Isatin hydrazones have been investigated as inhibitors of various enzymes critical to cellular processes, including histone deacetylases (HDACs) and tyrosine kinases (TKs). Inhibition of these enzymes is a key strategy in the development of therapeutic agents, particularly for cancer.
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. wikipedia.org HDAC inhibitors can induce hyperacetylation of histones, altering gene expression and leading to outcomes like cell cycle arrest and apoptosis in cancer cells. wikipedia.org While the hydrazide group has emerged as a promising zinc-binding group for HDAC inhibitors, specific research into isatin hydrazones as HDAC inhibitors is an evolving area. researchgate.netnih.gov However, related isatin-based structures, such as isatin-based hydroxamic acids, have shown promise. For instance, two series of isatin-3'-oxime- and isatin-3'-methoxime-based hydroxamic acids were designed as analogues of the known HDAC inhibitor SAHA. nih.gov Compounds with no substituent or with 5'-F, 5'-Cl, and 7'-Cl substituents on the isatin ring demonstrated good inhibition against histone-H3 and histone-H4 deacetylation. nih.gov
Tyrosine Kinase (TK) Inhibition: Receptor tyrosine kinases (RTKs) are crucial in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of RTK activity is a hallmark of many cancers, making them a prime target for drug development. Isatin hydrazones have emerged as potent inhibitors of multiple RTKs.
A study investigating two specific isatin hydrazones, 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one (Compound 1) and 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one (Compound 2), revealed significant inhibitory activity against several key tyrosine kinases. mdpi.comresearchgate.net These compounds were evaluated for their potency against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and FMS-like Tyrosine Kinase-3 (FLT-3). mdpi.comresearchgate.net
The results showed that both compounds exhibited excellent, sub-micromolar inhibitory activity against EGFR and VEGFR-2. mdpi.comresearchgate.net Compound 2 also showed potent inhibition of FLT-3. researchgate.net Molecular docking studies suggest that these isatin hydrazones act as Type I ATP-competitive inhibitors against EGFR and VEGFR-2, meaning they bind to the same site as ATP. mdpi.com Against FLT-3, they are proposed to act as Type II ATP non-competitive inhibitors. mdpi.comresearchgate.net The isatin scaffold is a key component of several clinically approved tyrosine kinase inhibitors, such as Sunitinib, highlighting the potential of this compound derivatives in this class. researchgate.net Another study also identified a hydrazone-isatin derivative, compound VIIIb, as an inhibitor of EGFR. ibmmpeptide.com
| Compound Name | Target Kinase | IC₅₀ (µM) | Proposed Inhibition Type |
| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one (Compound 1) | EGFR | 0.269 | Type I ATP competitive |
| VEGFR-2 | 0.232 | Type I ATP competitive | |
| FLT-3 | 1.535 | Type II ATP non-competitive | |
| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one (Compound 2) | EGFR | 0.369 | Type I ATP competitive |
| VEGFR-2 | 0.266 | Type I ATP competitive | |
| FLT-3 | 0.546 | Type II ATP non-competitive |
Other Noteworthy Biological Activities (In Vitro and Non-Human In Vivo Models)
Isatin hydrazones have demonstrated notable potential as antithrombotic agents through their anticoagulant and antiplatelet activities.
Anticoagulant Activity: Several studies have reported the ability of this compound derivatives to prolong blood clotting time. In one study, a series of new isatin derivatives were synthesized and screened for their anticoagulant properties. One compound, in particular, exhibited the highest anticoagulant activity among those tested. ekb.egwho.int Another investigation of phenolic isatin-3-hydrazones containing a quaternary ammonium center found that several compounds elongated the activated partial thromboplastin time (APTT), an indicator of the intrinsic coagulation pathway. mdpi.com Specifically, one derivative extended the APTT value to a degree similar to the standard anticoagulant, sodium heparin. mdpi.com Fluorine-containing isatins and their corresponding water-soluble acylhydrazones also showed an ability to alter the APTT, suggesting they have high potential as scaffolds for developing effective anticoagulants. mdpi.com
Antiplatelet Activity: The inhibition of platelet aggregation is a key mechanism for preventing thrombosis. Isatin hydrazones have shown significant antiplatelet effects in various in vitro models. A series of isatin derivatives containing adenine or theophylline fragments were synthesized, and all the new compounds showed antiplatelet aggregation activity. nih.gov Quaternary salts based on adenine derivatives of 5-methyl- and 5-ethylisatins demonstrated the highest antiplatelet activity, exceeding the activity of acetylsalicylic acid by a factor of 1.5. nih.gov
Similarly, new phosphorus-containing hydrazones based on aryl-substituted isatins were evaluated for their anti-aggregational activities. mdpi.com Most of the phosphine (B1218219) oxide derivatives and certain phosphinate analogs showed anti-aggregant activity at the level of acetylsalicylic acid but were more effective at inhibiting platelet activation processes. researchgate.net Brucine and quinine derivatives of phenolic isatin-3-hydrazones also exhibited anti-aggregation activity exceeding that of acetylsalicylic acid. mdpi.com
| This compound Derivative Class | Biological Effect |
| Adenine derivatives of 5-methyl- and 5-ethylisatin quaternary salts | 1.5 times more antiplatelet activity than acetylsalicylic acid. nih.gov |
| Phenolic isatin-3-hydrazone with brucine/quinine fragments | Anti-aggregation activity exceeded that of acetylsalicylic acid. mdpi.com |
| 5-chloro type phosphinate derivative | More effective anti-aggregant properties than acetylsalicylic acid in a TEG model. researchgate.net |
| 2-Cyano-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide derivative | Demonstrated the highest anticoagulant activity in its series. who.int |
| Phenolic isatin-3-hydrazone derivative (3l) | Extended APTT value similar to sodium heparin. mdpi.com |
The isatin scaffold is recognized for its diverse effects on the central nervous system, and numerous this compound derivatives have been synthesized and evaluated for their anticonvulsant properties in non-human in vivo models. These studies typically employ maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests to assess efficacy.
In one study, a series of hydrazones, Schiff, and Mannich bases of isatin were evaluated, with eight compounds showing significant anticonvulsant activity. nih.govresearchgate.net The most potent compound, 3-(4-chloro-phenylimino)-5-methyl-1,3-dihydro-indol-2-one, provided 87% protection in the MET (metrazol) test. nih.gov
Another investigation focused on isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazones. sciepub.comsciepub.com Several of these derivatives (specifically compounds Ib, Ie, Ih, and Ii) showed a significant anticonvulsant effect in both MES and PTZ models. sciepub.comsciepub.com A key finding from this research was that these effective compounds also significantly increased the levels of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) in the brain, suggesting a potential mechanism of action. sciepub.comsciepub.com
Further research on (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives demonstrated that these isatin-based compounds offered favorable protection in both MES and PTZ procedures. nih.gov Notably, all methoxylated derivatives in this series showed significant anti-seizure activity in the MES model, with some also demonstrating potent activity against PTZ-induced seizures. nih.gov The anticonvulsant activity is a well-documented property of compounds containing the isatin substructure. nih.govnih.gov
| This compound Series | Animal Model(s) | Key Findings |
| Hydrazones, Schiff and Mannich bases of isatin | MES, MET (PTZ) | Eight compounds showed significant activity; one compound provided 87% protection in the MET test. nih.govresearchgate.net |
| Isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazones | MES, PTZ | Several derivatives were effective in both models and significantly increased brain GABA levels. sciepub.comsciepub.com |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamides | MES, PTZ | Methoxylated derivatives were particularly active in the MES model. nih.gov |
Isatin and its derivatives, including hydrazones, are known to exhibit neuroprotective properties. researchgate.net This activity is often linked to the inhibition of enzymes such as monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters and are implicated in neurodegenerative diseases.
A study of sixteen isatin-based hydrazone derivatives (IS1-IS16) assessed their ability to inhibit MAOs. nih.gov All the synthesized molecules showed better inhibitory activity against MAO-B compared to MAO-A. The most potent MAO-B inhibitor, compound IS7, had an IC₅₀ value of 0.082 µM. nih.gov The lead compounds from this series were found to be permeable to the central nervous system. In cellular models using SH-SY5Y neuroblastoma cells exposed to lipopolysaccharide (LPS), pre-treatment with these lead compounds demonstrated neuroprotective effects. Specifically, they enhanced the levels of antioxidant enzymes (SOD, CAT, GSH, and GPx) and reduced the production of reactive oxygen species (ROS) and pro-inflammatory cytokines like IL-6 and TNF-alpha. nih.gov
Another series of isatin-based benzyloxybenzene derivatives were also developed as selective, reversible, and effective inhibitors of MAO-B. nih.gov The mechanism of action for these this compound-based inhibitors involves binding to both the substrate and entrance cavities of the MAO-B enzyme. nih.gov The neuroprotective effects of isatin itself are thought to be realized through its interaction with numerous isatin-binding proteins, leading to widespread changes in the brain's proteome and protein-protein interaction networks. researchgate.net
| This compound Derivative | Target/Model | Key Neuroprotective Findings |
| Compound IS7 | MAO-B enzyme, LPS-intoxicated SH-SY5Y cells | Potent and selective MAO-B inhibitor (IC₅₀ = 0.082 µM). Increased antioxidant levels and decreased ROS and pro-inflammatory cytokine production in a cellular model of neuroinflammation. nih.gov |
| Isatin-based benzyloxybenzenes | MAO-B enzyme | Act as selective and reversible MAO-B inhibitors by binding to substrate and entrance cavities of the enzyme. nih.gov |
Isatin hydrazones have been widely investigated for their anti-inflammatory properties in various non-human in vivo models of inflammation. The mechanism often involves the suppression of key inflammatory mediators and pathways.
The isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) was evaluated in mouse models of inflammation. researchgate.netbjournal.org In a carrageenan-induced paw edema model, all tested doses of COPHCT significantly reduced edema. researchgate.net In a zymosan-induced air pouch model, the compound significantly reduced leukocyte migration and total protein concentration, indicating an effect on vascular permeability and cellular infiltration. researchgate.netbjournal.org The anti-inflammatory activity of COPHCT may be attributed to the presence of a chlorine atom at the C5 position of the isatin ring. researchgate.net
Another study investigated two newly synthesized hydrazide derivatives, N-pyrazoloyl hydrazone of isatin (PHI) and N-thiopheneacetyl hydrazone of isatin (THI), in mouse models of acute and chronic inflammation. nih.gov Both PHI and THI dose-dependently reduced inflammation and pain. nih.gov Their anti-inflammatory effects were attributed to the suppression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov
Furthermore, a series of 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide derivatives were screened for in vivo anti-inflammatory activity. nih.gov Several compounds showed mild-to-moderate activity, with compounds VIIc and VIId exhibiting 65% and 63% reduction of paw edema, respectively. nih.gov Structure-activity relationship studies indicated that electron-withdrawing groups at the C-5 and C-7 positions of the isatin moiety enhanced anti-inflammatory potential. nih.govpkheartjournal.com
| This compound Derivative(s) | Animal Model(s) | Key Anti-Inflammatory Findings |
| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) | Carrageenan-induced paw edema, Zymosan-induced air pouch | Significantly reduced edema, leukocyte migration, and vascular permeability. researchgate.netbjournal.org |
| N-pyrazoloyl hydrazone of isatin (PHI) & N-thiopheneacetyl hydrazone of isatin (THI) | Carrageenan and CFA-induced inflammation models | Dose-dependently reduced inflammation and pain; suppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov |
| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazides (VIIc, VIId) | Carrageenan-induced paw edema | Compounds VIIc and VIId showed 65% and 63% edema reduction, respectively. Electron-withdrawing groups on the isatin ring increased activity. nih.gov |
Isatin and its derivatives, including hydrazones, have a long history of investigation as antiviral agents, with notable activity reported against the Human Immunodeficiency Virus (HIV). nih.gov
Several studies have focused on synthesizing and evaluating isatin hydrazones and related structures for their ability to inhibit HIV replication. One study synthesized a series of isatin-β-thiosemicarbazone hybrids, with one compound being the most active, showing an EC₅₀ value of 2.62 µM against HIV. nih.gov Another report detailed sixty isatinyl thiosemicarbazone derivatives, where compounds 8a and 8b displayed promising activity against the replication of HIV-1, with EC₅₀ values of 1.69 and 4.18 µM, respectively. nih.gov The structure-activity relationship in this series suggested that methoxy groups conferred better anti-HIV activity compared to hydroxy analogs. nih.gov
Other related isatin derivatives have also shown anti-HIV potential. Norfloxacin-isatin Mannich bases were reported as potent inhibitors of HIV-1 replication, with EC₅₀ values as low as 11.3 µg/mL. nih.gov Isatin N-Mannich bases derived from Schiff bases of isatin and sulphadoxine also exhibited activity against both HIV-1 and HIV-2 strains. nih.gov The inhibitory activity of some isatin thiosemicarbazone derivatives has been ascribed to their ability to inhibit the synthesis of viral structural proteins. nih.gov The broad antiviral potential of isatin derivatives continues to make them a "privileged scaffold" in medicinal chemistry for developing new antiviral agents. nih.govresearchgate.netnih.gov
| Isatin Derivative Class | Virus Target | Activity/Potency (EC₅₀) |
| Isatin-β-thiosemicarbazone hybrid | HIV | 2.62 µM nih.gov |
| Isatinyl thiosemicarbazone (8a) | HIV-1 | 1.69 µM nih.gov |
| Isatinyl thiosemicarbazone (8b) | HIV-1 | 4.18 µM nih.gov |
| Norfloxacin-isatin Mannich base | HIV-1 | 11.3 µg/mL nih.gov |
| Isatin N-Mannich base | HIV-1 & HIV-2 | Active, with EC₅₀ > 2 µg/mL nih.gov |
Antimalarial and Antileishmanial Evaluations
Isatin hydrazones have emerged as a promising class of compounds in the search for new antiparasitic agents, demonstrating notable activity against both Plasmodium and Leishmania species in a variety of preclinical models. The versatility of the isatin scaffold allows for extensive chemical modification, leading to the development of derivatives with potent efficacy against these protozoan parasites.
Antimalarial Activity: In vitro studies have consistently shown that this compound derivatives can inhibit the growth of Plasmodium falciparum, the deadliest species of malaria parasite. These compounds have been tested against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains, with several analogues exhibiting activity in the low micromolar to nanomolar range. For instance, a series of 4-aminoquinoline-hydrazone analogues demonstrated potent activity against the multidrug-resistant K1 strain of P. falciparum, with IC50 values for the 72-hour cycle ranging from 0.026 to 0.219 µM mdpi.com. Another study on novel hydrazone compounds identified derivatives with significant antiplasmodial activity against the resistant W2 strain, with the most active compounds showing IC50 values as low as 0.07 µM mdpi.com. The mechanism of action for many of these hybrids is thought to involve the inhibition of hemozoin formation, a crucial detoxification process for the parasite researchgate.net. Molecular hybridization, combining the this compound moiety with known antimalarial pharmacophores like quinoline, has proven to be a particularly effective strategy. These hybrid molecules often show enhanced potency, potentially through a dual mode of action that can overcome existing resistance mechanisms nih.gov.
Antileishmanial Activity: The therapeutic potential of isatin hydrazones also extends to leishmaniasis, a disease caused by Leishmania parasites. Research has demonstrated the efficacy of these compounds against both the promastigote (insect) and amastigote (mammalian intracellular) stages of the parasite. In one study, N-alkyl-isatin-3-imino derivatives were evaluated, and one compound showed significant activity against the Leishmania promastigote form, with an IC50 value of 41 µM after 72 hours of incubation nih.gov. Another investigation into thiochroman-4-one hydrazone derivatives revealed that derivatization significantly enhanced antileishmanial activity against Leishmania panamensis intracellular amastigotes. The most potent compounds in this series displayed EC50 values of 5.1 µM with high selectivity indices, indicating low toxicity to host cells nih.gov. The broad applicability of the hydrazone scaffold is further highlighted by studies on 7-chloro-4-quinolinyl hydrazones, which were found to be a potent class of antileishmanial compounds against multiple Leishmania species researchgate.net.
Elucidation of Structure-Activity Relationships (SAR) in this compound Scaffolds
The biological activity of isatin hydrazones is intricately linked to their structural features. Extensive research has been dedicated to understanding the structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives. These studies have systematically explored how modifications at the isatin core, the hydrazone moiety, and through molecular hybridization influence their antiparasitic efficacy.
Influence of Substituents at the Isatin Core (e.g., N-1, C-5, C-7 Positions)
Modifications at the isatin core are crucial for tuning the biological activity of these compounds.
N-1 Position: The substitution at the N-1 position of the isatin ring significantly impacts activity. N-alkylation and N-benzylation have been shown to influence the lipophilicity and, consequently, the cytotoxic and antiparasitic properties of the molecule. SAR studies on anticancer isatin hybrids have revealed that incorporating an N-benzyl group can lead to more active compounds with enhanced antiproliferative activity nih.gov. For instance, N-alkylation of isatin followed by condensation to form imine derivatives showed that the nature of the substitution at the N-1 position could influence cytotoxic activity, with lipophilicity playing a positive role nih.gov. Specifically, N-benzylation or methylation of the isatin moiety has been identified as a pivotal factor in the exertion of biological properties in certain antitubercular hybrids mdpi.com.
C-5 Position: The C-5 position is another critical site for modification. The introduction of different substituents, particularly halogens (e.g., -F, -Cl, -Br) or small alkyl groups (e.g., -CH3), can dramatically alter the activity profile. Studies on isatin-based hydrazones as antibacterial agents showed that a 5-chloro substituent on the indolinone ring, combined with a terminal diethylamino group, resulted in relatively better antioxidant activity nih.gov. In the context of anticancer activity, the nature of the substituent at C-5 was found to influence inhibitory potency. An improvement in activity was observed with electron-donating groups at this position, whereas electron-withdrawing groups led to a slight reduction in activity nih.gov.
C-7 Position: Although less explored than the N-1 and C-5 positions, substitution at the C-7 position also plays a role in the biological activity. SAR studies of isatin-based antibacterial agents have indicated that the insertion of a halogen atom at the C-7 position is an essential structural modification for achieving favorable antibacterial activity nih.gov. This suggests that modulating the electronic and steric properties at this position can be a viable strategy for optimizing the potency of this compound derivatives against various pathogens.
Impact of Variations on the Hydrazone Moiety
The hydrazone linker (-C=N-NH-) and the substituent attached to it are fundamental to the bioactivity of this class of compounds. The aromatic or heterocyclic ring attached to the hydrazone function is a key area for SAR exploration.
Studies have shown that the nature, position, and number of substituents on this ring system profoundly affect the compound's potency. For example, in a series of isatin-hydrazones evaluated for anticancer activity, halogen substitutions on the C-ring (the phenyl ring of the benzylidene moiety) were found to be critical. Specifically, 2,6-dihalogenated derivatives were the most potent mdpi.com. The position of a single bromo substituent dramatically influenced cytotoxicity against MCF7 cell lines, with activity increasing in the order of 4-bromo < 3-bromo < 2-bromo mdpi.com. This highlights the importance of steric and electronic effects governed by the substituent's location. The presence of electron-donating groups, such as methoxy (-OCH3), has also been shown to enhance activity in some series, while electron-withdrawing groups like nitro (-NO2) can also confer potent activity, suggesting that the optimal electronic nature of the substituent is context-dependent and related to the specific biological target mdpi.com.
Effects of Molecular Hybridization and Linker Design
Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy for developing novel this compound-based therapeutics with enhanced efficacy and potentially dual mechanisms of action nih.gov.
Isatin-Chalcone Hybrids: Chalcones are another class of compounds with a broad spectrum of biological activities, including antiparasitic effects. Hybridizing isatin with a chalcone scaffold has produced molecules with significant antimalarial and antileishmanial potential nih.gov. The design of these hybrids allows for the combination of the structural features of both parent molecules, often resulting in synergistic or additive effects. The linker in these hybrids is typically integrated into the chalcone's α,β-unsaturated ketone system, which itself is crucial for activity.
Other Hybrids: The this compound scaffold has been combined with various other heterocyclic systems, such as coumarin and thiazole, to create novel hybrids with diverse biological activities, including anticancer and antimicrobial effects. The linker design in these cases is tailored to the specific pharmacophores being combined, aiming to optimize the spatial orientation and electronic properties of the final hybrid molecule for maximal target engagement.
Conformational Analysis and Its Correlation with Biological Activity
The three-dimensional structure and conformational flexibility of isatin hydrazones are key determinants of their biological activity. The interaction of these molecules with their target proteins is highly dependent on their ability to adopt a specific, energetically favorable conformation within the binding site.
The hydrazone bond (-C=N-NH-C=O) can exist in different isomeric forms due to restricted rotation. NMR studies have shown that in solution, many isatin acyl hydrazones exist as a mixture of spatial isomers (e.g., Z/E isomers with respect to the C=N bond and syn/anti conformers with respect to the N-N bond) mdpi.com. The predominance of one isomer over others can be influenced by the solvent and the nature of the substituents.
Coordination Chemistry of Isatin Hydrazone Ligands
Synthesis of Metal Complexes with Isatin (B1672199) Hydrazone Ligands
The synthesis of metal complexes with isatin hydrazone ligands typically involves the reaction of an appropriate this compound derivative with a metal salt in a suitable solvent. tandfonline.comjptcp.com The this compound ligands themselves are generally synthesized through a condensation reaction between isatin or an isatin monohydrazone and another carbonyl-containing compound, such as an aldehyde or ketone. tandfonline.commdpi.com For instance, a bishydrazone can be formed by the condensation of isatin monohydrazone with 2-hydroxy-1-naphthaldehyde. tandfonline.com
The general procedure for synthesizing the metal complexes often involves refluxing a solution of the this compound ligand with a metal chloride, nitrate, or acetate (B1210297) salt in a solvent like methanol (B129727) or ethanol (B145695). tandfonline.comjptcp.com The resulting complexes can then be isolated by cooling the reaction mixture and collecting the precipitated solid. tandfonline.com The stoichiometry of the resulting complexes, such as 1:1 or 1:2 (metal:ligand), can be controlled by the molar ratios of the reactants used. niscpr.res.in A variety of transition metal complexes have been synthesized, including those with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Mn(II), Fe(III), and Pd(II). researchcommons.orgiaea.orgnih.gov
Table 1: Examples of Synthesized this compound Metal Complexes and their Precursors
| Ligand Precursor 1 | Ligand Precursor 2 | Metal Salt | Resulting Complex | Reference |
| Isatin | Salicylaldehyde (B1680747) | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) salts | [M(HLa)]-type complexes | researchcommons.org |
| Isatin | 2,4-Dinitrophenyl hydrazine (B178648) | Zn(II) salt | [Zn(Lb)]-type complex | researchcommons.org |
| Isatin | S-benzyldithiocarbazate | Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II), UO2(2+) salts | Various complexes | iaea.org |
| Isatin monohydrazone | 2-Hydroxy-1-naphthaldehyde | Mn(III), Fe(III), Co(III) salts | [M(NIB)2]X | tandfonline.com |
| Isatin | Hydrazine hydrate (B1144303) | - | Isatin monohydrazone | tandfonline.com |
| Isatinic quinolyl hydrazone | Fe(III), Co(II), Ni(II), Cu(II), VO(II), Pd(II) ions | - | Mono- and binuclear, and dimeric chelates | nih.gov |
Spectroscopic and Magnetic Characterization of this compound Metal Complexes
The characterization of this compound metal complexes relies on a combination of spectroscopic and magnetic techniques to elucidate their structure and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination sites of the ligand. The disappearance or shift of characteristic vibrational bands of the free ligand upon complexation provides evidence for coordination. For example, the disappearance of the ν(C=O) band of the isatin moiety suggests its involvement in chelation in its lactim form. nih.gov Shifts in the ν(C=N) (azomethine) band to lower or higher frequencies indicate the participation of the azomethine nitrogen in coordination. nih.govarabjchem.org The appearance of new bands at lower frequencies can be assigned to M-O and M-N vibrations, further confirming coordination. jptcp.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to characterize the ligands and can provide further evidence for the proposed structures of the complexes. nih.govmdpi.com
Electronic (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The positions and patterns of d-d transition bands are indicative of specific geometries, such as octahedral or square-planar. iaea.orgafricaresearchconnects.com
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the synthesized ligands and complexes. nih.govmdpi.com
Magnetic Susceptibility Measurements: Magnetic moment measurements help in determining the geometry and the oxidation state of the central metal ion. niscpr.res.in For instance, magnetic moment values corresponding to spin-only values can suggest an octahedral geometry for 3d metal complexes. niscpr.res.in
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II), providing information about the metal-ligand bonding and the geometry around the metal ion. arabjchem.orgmdpi.comnih.gov
Table 2: Spectroscopic Data and Magnetic Moments for Selected this compound Complexes
| Complex | Key IR Bands (cm⁻¹) | Electronic Spectra (λmax, nm) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |
| [Mn(IBD)(H₂O)₃] | ν(C=N) shift, M-O, M-N bands | - | - | Octahedral | iaea.org |
| [Co(IBD)(H₂O)₃] | ν(C=N) shift, M-O, M-N bands | - | - | Octahedral | iaea.org |
| [Ni(IBD)(H₂O)₃] | ν(C=N) shift, M-O, M-N bands | - | - | Octahedral | iaea.org |
| [Cu(IBD)] | ν(C=N) shift, M-O, M-N bands | - | - | Square-planar | iaea.org |
| [Fe(NIB)₂]OAc | ν(C=O) shift, ν(C=N) shift | - | - | Octahedral | tandfonline.com |
| [Co(II) complex with isatinic quinolyl hydrazone] | ν(C=O) disappears, ν(C=N) shift | - | - | Tetrahedral | nih.gov |
| [Ni(II) complex with isatinic quinolyl hydrazone] | ν(C=O) disappears, ν(C=N) shift | - | - | Octahedral | nih.gov |
| [Pd(II) complex with isatinic quinolyl hydrazone] | ν(C=O) disappears, ν(C=N) shift | - | - | Square-planar | nih.gov |
Proposed Geometries and Coordination Modes of Metal Complexes
This compound ligands can act as bidentate, tridentate, or even tetradentate chelating agents, leading to a variety of coordination geometries for the resulting metal complexes. niscpr.res.iniaea.org The coordination mode often depends on the specific this compound derivative, the metal ion, and the reaction conditions. nih.gov
Common coordination modes involve the carbonyl oxygen of the isatin moiety (often in its deprotonated lactim form), the azomethine nitrogen, and potentially other donor atoms present in the hydrazone side chain, such as a phenolic oxygen or a sulfur atom. mdpi.comjptcp.comnih.gov
Based on spectroscopic and magnetic data, several geometries have been proposed for this compound metal complexes:
Octahedral: This geometry is common for Mn(II), Co(II), Ni(II), Fe(III), and Cr(III) complexes. mdpi.comiaea.orgafricaresearchconnects.com In these cases, the ligand often acts as a tridentate or hexadentate chelator. mdpi.comafricaresearchconnects.com
Square-planar: This geometry is typically proposed for Cu(II) and Pd(II) complexes. iaea.orgnih.gov
Tetrahedral: Tetrahedral geometry has been suggested for some Co(II), Ni(II), Zn(II), and Cd(II) complexes. researchcommons.orgarabjchem.org
The ability of the this compound ligand to adopt different coordination modes contributes to the structural diversity of its metal complexes. For example, some ligands can act as binegative hexadentate or tetranegative hexadentate chelators, leading to the formation of binuclear complexes. africaresearchconnects.com
Biological Applications of this compound Metal Complexes (e.g., Antimicrobial Activity)
This compound metal complexes have garnered significant interest due to their enhanced biological activities compared to the free ligands. tandfonline.commdpi.com Chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across cell membranes and enhancing its biological efficacy.
Antimicrobial Activity: A significant body of research has demonstrated the potent antimicrobial properties of this compound metal complexes. These complexes have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. tandfonline.commdpi.comafricaresearchconnects.com
In many cases, the metal complexes exhibit significantly higher antimicrobial activity than the free this compound ligand. tandfonline.commdpi.com For instance, the antimicrobial activity against S. aureus was found to be influenced by the nature of the metal ion, with the order of activity being Nickel(II) > Vanadyl(II) > Cobalt(II) > Copper(II) ≈ Palladium(II) >> Iron(III). nih.gov The copper(II) complex of a bishydrazone derived from isatin monohydrazone and 2-hydroxyacetophenone (B1195853) showed higher antimicrobial activity than the free ligand. arabjchem.org Similarly, metal complexes of an isatin-derived bishydrazone showed that the complexes were more effective against B. subtilis than E. coli. tandfonline.com
The enhanced activity of the metal complexes is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilic nature of the complex and allowing it to penetrate the microbial cell membrane more effectively. tandfonline.com
Table 3: Antimicrobial Activity of Selected this compound Metal Complexes
| Complex/Ligand | Tested Organisms | Activity | Reference |
| [Cu(ismdh-H)(H₂O)₂]Cl | B. subtilis, E. coli | Higher activity than ligand, particularly against B. subtilis | tandfonline.com |
| [Mn(III), Fe(III), Co(III) complexes of [(2-hydroxy-1-naphthaldehyde)-3-isatin]-bishydrazone] | Various bacteria | More potent bactericides than the ligand | tandfonline.com |
| [Ni(II) complex of isatinic quinolyl hydrazone] | S. aureus | Highest activity among tested metal complexes | nih.gov |
| [Cu(II) complex of a bishydrazone from isatin monohydrazone and 2-hydroxyacetophenone] | Bacteria and fungi | Higher antimicrobial activity than the free ligand | arabjchem.org |
| [H4MDI ligand and its Ni(II) complex] | E. coli, C. albicans, S. aureus | Ligand showed high activity; Ni(II) complex also showed notable activity | africaresearchconnects.com |
Q & A
Q. What are the standard synthetic protocols for preparing isatin hydrazone derivatives, and how can purity be ensured?
Isatin hydrazones are typically synthesized via condensation reactions between isatin derivatives and hydrazine or substituted hydrazides. A common method involves refluxing equimolar ratios of isatin and hydrazine in ethanol with acetic acid as a catalyst . Post-synthesis, purification via recrystallization (e.g., using ethanol or DMF) is critical. Purity is validated using melting point analysis, elemental analysis, and spectroscopic techniques (FT-IR, ¹H/¹³C NMR) . For reproducibility, ensure stoichiometric precision and inert atmospheric conditions to prevent oxidation.
Q. Which spectroscopic and analytical techniques are essential for characterizing isatin hydrazones?
Key techniques include:
- FT-IR : Confirms the formation of the hydrazone bond (C=N stretch at ~1600 cm⁻¹) and absence of starting materials (e.g., isatin’s carbonyl peak at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Identifies proton environments (e.g., N-H hydrazone protons at δ 10–12 ppm) and carbon backbone integrity .
- X-ray crystallography : Resolves molecular geometry and non-covalent interactions (e.g., hydrogen bonding, π-stacking) critical for structure-activity relationships (SAR) .
- UV-Vis and fluorescence spectroscopy : Used for optoelectronic studies, particularly in sensor applications .
Q. How are in vitro antimicrobial activities of isatin hydrazones evaluated methodologically?
Standard protocols involve:
- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans) .
- Agar diffusion assays to assess zone-of-inhibition.
- Controls include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks. Ensure compounds are dissolved in DMSO (<2% v/v) to avoid solvent toxicity .
Advanced Research Questions
Q. How can computational methods (DFT, Hirshfeld analysis) resolve electronic and packing behaviors of isatin hydrazones?
- Density Functional Theory (DFT) : Calculates molecular polarity (dipole moments), frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps to predict reactivity and interaction sites . For example, a net dipole moment of 5.6 Debye in isatin-s-triazine hydrazone derivatives suggests strong intermolecular interactions .
- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., O…H, C…H, H…H contacts) in crystal lattices, aiding in understanding solubility and stability .
Q. What strategies address contradictory structure-activity relationships (SAR) in isatin hydrazones?
Contradictions often arise from substitution patterns. For example:
- C-5 substitution with electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity but may reduce anticancer efficacy due to altered lipophilicity .
- N-1 modifications (e.g., acyl vs. alkyl groups) can sterically hinder target binding. Resolve discrepancies by systematically varying substituents and correlating with bioassays (MICs, IC₅₀) and computational docking studies .
Q. How are metal complexes of isatin hydrazones synthesized, and what advantages do they offer?
- Synthesis : React isatin hydrazones with metal salts (e.g., Cu²⁺, Co²⁺) in ethanol/water under reflux. Characterize using molar conductivity, EPR, and single-crystal XRD .
- Advantages : Enhanced bioactivity (e.g., Ru³⁺ complexes show 10-fold lower MICs than ligands) and stability due to chelation effects. Metal coordination can also enable redox-mediated mechanisms in anticancer applications .
Q. What experimental designs optimize isatin hydrazones for dual functionality (e.g., antimicrobial and antioxidant properties)?
- Hybridization : Conjugate hydrazones with pharmacophores like pyrazole (antibacterial) or 1,8-naphthalimide (fluorescence/antioxidant) .
- Assays : Pair disc diffusion (antimicrobial) with DPPH radical scavenging (antioxidant) assays. For example, Schiff base derivatives of isatin hydrazones show IC₅₀ values <10 µM in antioxidant tests, comparable to ascorbic acid .
Methodological Challenges and Solutions
Q. How to resolve low yields in hydrazone synthesis?
- Catalyst optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) for faster kinetics.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for sterically hindered reactants.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes and improves yields by 15–20% .
Q. What approaches validate the biological selectivity of isatin hydrazones?
Q. How to design isatin hydrazones with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
